N-(2-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
CAS No.: 922047-28-7
Cat. No.: VC6605814
Molecular Formula: C21H23N3O4S2
Molecular Weight: 445.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922047-28-7 |
|---|---|
| Molecular Formula | C21H23N3O4S2 |
| Molecular Weight | 445.55 |
| IUPAC Name | N-[2-(2-methoxyphenyl)ethyl]-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
| Standard InChI | InChI=1S/C21H23N3O4S2/c1-15-7-9-18(10-8-15)30(26,27)24-21-23-17(14-29-21)13-20(25)22-12-11-16-5-3-4-6-19(16)28-2/h3-10,14H,11-13H2,1-2H3,(H,22,25)(H,23,24) |
| Standard InChI Key | FIWYCLDIRDLOCR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3OC |
Introduction
Chemical Structure and Characteristics
Molecular Architecture
The compound’s IUPAC name reflects its intricate structure: a thiazole ring (positions 2 and 4) is functionalized with a sulfonamide group at position 2 and an acetamide-linked methoxyphenethyl moiety at position 4. The molecular formula C₂₁H₂₃N₃O₄S₂ corresponds to a molecular weight of 445.55 g/mol . Key structural features include:
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Thiazole core: A five-membered heterocycle with sulfur and nitrogen atoms, known for conferring metabolic stability and binding affinity.
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Sulfonamide group: Enhances solubility and participates in hydrogen bonding, a common pharmacophore in enzyme inhibitors.
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Methoxyphenethyl chain: Provides lipophilicity, influencing membrane permeability and pharmacokinetics.
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 922047-28-7 | |
| Molecular Formula | C₂₁H₂₃N₃O₄S₂ | |
| Molecular Weight (g/mol) | 445.55 | |
| Density | Not reported | — |
| Melting Point | Not reported | — |
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-(2-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide typically employs multi-step strategies involving:
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Thiazole Ring Formation: Cyclization of thioureas with α-halo ketones or esters, as described in thiazole syntheses .
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Sulfonamide Incorporation: Reaction of 4-methylbenzenesulfonyl chloride with amine intermediates under basic conditions.
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Acetamide Coupling: Ugi four-component reaction (4CR) or Schotten-Baumann acylation to attach the methoxyphenethyl group.
A representative protocol involves:
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Condensation of 2-(4-methylphenylsulfonamido)thiazole-4-acetic acid with 2-methoxyphenethylamine using carbodiimide coupling agents (e.g., EDC/HOBt).
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Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Industrial Scalability Challenges
Industrial production faces hurdles in optimizing yield and purity due to:
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Steric hindrance from the methoxyphenethyl group, complicating coupling reactions.
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Sensitivity of sulfonamide groups to acidic/basic conditions, necessitating pH-controlled environments.
Physicochemical and Spectroscopic Properties
Solubility and Stability
While empirical data are sparse, analog studies suggest:
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Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF) but poor in aqueous media, typical of sulfonamide-thiazole hybrids.
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Stability: Susceptible to hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions, degrading via sulfonamide cleavage.
Spectroscopic Characterization
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¹H NMR: Signals at δ 2.4–2.6 ppm (methyl groups), δ 3.8 ppm (methoxy), and δ 7.1–7.8 ppm (aromatic protons).
Research Gaps and Future Directions
Unexplored Pharmacokinetics
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ADMET profiling: No data on absorption, distribution, or cytochrome P450 interactions.
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In vivo efficacy: Requires testing in xenograft models to validate anticancer potential.
Synthetic Chemistry Priorities
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Catalytic asymmetric synthesis: To access enantiopure variants for structure-activity studies.
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Continuous-flow synthesis: To enhance scalability and reduce reaction times.
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